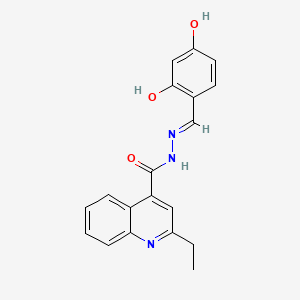

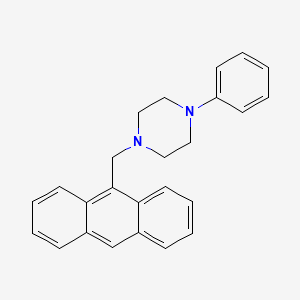

![molecular formula C10H7N5O2 B5972346 6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)

6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one (also known as ODQ) is a potent and selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that catalyzes the production of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. ODQ has been widely used in scientific research for its ability to modulate the NO/cGMP pathway and investigate its role in various physiological and pathological processes.

Mechanism of Action

ODQ acts as a competitive inhibitor of sGC, binding to the heme group of the enzyme and preventing the conversion of guanosine triphosphate (GTP) to cGMP in response to NO signaling. This leads to a decrease in cGMP levels and subsequent downstream effects, such as decreased smooth muscle relaxation and decreased neurotransmitter release.

Biochemical and Physiological Effects:

ODQ has been shown to have a wide range of biochemical and physiological effects, depending on the specific system and context in which it is used. For example, ODQ has been shown to inhibit NO-induced vasodilation in isolated blood vessels, suggesting a role in the regulation of blood pressure. ODQ has also been shown to inhibit the relaxation of smooth muscle in the gastrointestinal tract, suggesting a role in the regulation of gastrointestinal motility. In addition, ODQ has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, suggesting a role in the regulation of synaptic transmission in the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of ODQ is its high potency and selectivity for sGC, which allows for precise modulation of the NO/cGMP pathway. ODQ is also relatively stable and easy to synthesize, making it a convenient tool for scientific research. However, one limitation of ODQ is its potential off-target effects, as it may interact with other heme-containing proteins and enzymes. In addition, ODQ may have different effects in vivo compared to in vitro, due to differences in drug metabolism and tissue distribution.

Future Directions

There are many future directions for research involving ODQ and the NO/cGMP pathway. One direction is to investigate the role of cGMP in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders, and to develop novel therapies targeting the NO/cGMP pathway. Another direction is to investigate the role of sGC in other physiological processes beyond the cardiovascular and nervous systems, such as in the immune system and the regulation of metabolism. Finally, further studies are needed to elucidate the precise mechanisms of action of ODQ and its potential off-target effects, in order to better understand its effects in vivo and optimize its use as a research tool.

Synthesis Methods

ODQ can be synthesized through a series of chemical reactions, starting from commercially available starting materials. One commonly used method involves the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrochalcone, which is then reacted with hydrazine hydrate to yield 2-amino-5-nitrobenzophenone. The latter compound is then cyclized with ethyl oxalyl chloride to form the oxadiazole ring, followed by reduction with sodium dithionite to give ODQ.

Scientific Research Applications

ODQ has been extensively used in scientific research to investigate the NO/cGMP pathway and its role in various physiological and pathological processes. For example, ODQ has been used to study the vasodilatory effects of NO in the cardiovascular system, the regulation of smooth muscle tone in the gastrointestinal tract, and the modulation of neurotransmitter release in the central nervous system. ODQ has also been used to investigate the role of cGMP in cell proliferation, differentiation, and apoptosis, as well as in the pathogenesis of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name |

5-anilino-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c16-10-9(11-6-4-2-1-3-5-6)12-7-8(13-10)15-17-14-7/h1-5H,(H,11,12,14)(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYXHDJVTOMWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=NON=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B5972274.png)

![2-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5972278.png)

![4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5972282.png)

![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)

![5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5972325.png)

![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)

![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)

![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)

![3-methoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5972374.png)